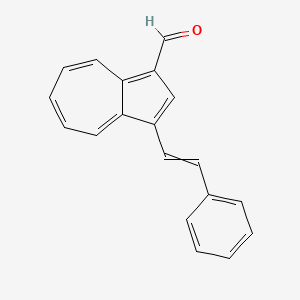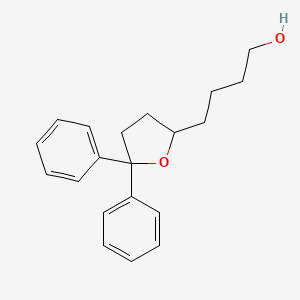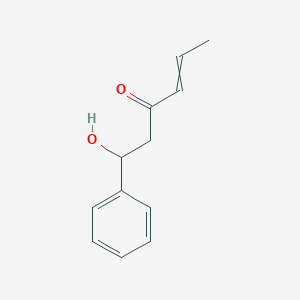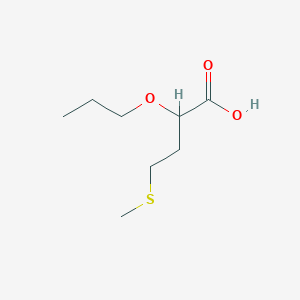
Chromium--polonium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–polonium (1/1) is a compound consisting of one atom of chromium and one atom of polonium Chromium is a transition metal known for its high corrosion resistance and hardness, while polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chromium–polonium (1/1) can be achieved through a direct combination of chromium and polonium under controlled conditions. This typically involves heating the elements in a vacuum or inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as:
Cr+Po→CrPo
Industrial Production Methods
Industrial production of chromium–polonium (1/1) is limited due to the rarity and radioactivity of polonium. small-scale production can be carried out in specialized facilities equipped to handle radioactive materials. The process involves the reduction of polonium compounds with chromium in a high-temperature furnace, followed by purification and isolation of the desired compound.
化学反应分析
Types of Reactions
Chromium–polonium (1/1) undergoes various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states, while polonium can form oxides.
Reduction: Polonium can be reduced to lower oxidation states, while chromium can act as a reducing agent.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and other halogens can oxidize chromium–polonium (1/1).
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can reduce the compound.
Acids and Bases: The compound can react with strong acids and bases, leading to the formation of various salts and complexes.
Major Products Formed
Oxides: Chromium oxide and polonium oxide.
Salts: Various chromium and polonium salts depending on the reagents used.
科学研究应用
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Biology: Studied for its effects on biological systems, particularly its radiotoxicity.
Medicine: Investigated for potential use in targeted radiotherapy for cancer treatment.
作用机制
The mechanism of action of chromium–polonium (1/1) involves its interaction with molecular targets and pathways in biological systems. Polonium’s radioactivity leads to the emission of alpha particles, which can cause significant damage to cellular structures and DNA. Chromium can interact with various enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
Chromium–selenium (1/1): Similar in structure but with selenium instead of polonium.
Chromium–tellurium (1/1): Contains tellurium, another group 16 element.
Chromium–sulfur (1/1): Contains sulfur, a lighter group 16 element.
Uniqueness
Chromium–polonium (1/1) is unique due to the presence of polonium, which imparts significant radiotoxicity and unique chemical properties
属性
CAS 编号 |
685905-93-5 |
|---|---|
分子式 |
CrPo |
分子量 |
260.979 g/mol |
IUPAC 名称 |
chromium;polonium |
InChI |
InChI=1S/Cr.Po |
InChI 键 |
RMXVIUUFSZPCLN-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Po] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)



![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)

![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)






